molecular formula C23H27N3O3S B2384239 N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide CAS No. 899945-30-3

N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

Cat. No. B2384239
M. Wt: 425.55
InChI Key: OHSIUQGISZJGSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives are often synthesized through heterocyclization of various substrates .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

Synthesis and Reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline This research outlines the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its transformation into 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. Various electrophilic substitution reactions were explored, leading to derivatives substituted at the thiophene ring, showcasing the compound's reactivity in organic synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Radical Cyclization for Spirocyclohexadienones This study employed a radical cyclization approach to produce spirocyclohexadienones, demonstrating the application of this compound in synthesizing complex structures like oxindoles and quinolones (Gonzalez-Lopez de Turiso & Curran, 2005).

Photoredox Catalysis in Organic Synthesis

Visible-Light-Promoted Tandem Annulation of N-(o-Ethynylaryl)acrylamides with CH2Cl2 This research presents a novel tandem annulation process, utilizing visible-light photoredox catalysis. It demonstrates the compound's role in forming multiple chemical bonds and highlights its importance in advanced organic synthesis (Liu, Song, Luo, & Li, 2018).

Antimicrobial Applications

Synthesis and Antitubercular Evaluation of Novel Substituted Aryl and Thiophenyl Tethered Dihydro-6H-Quinolin-5-Ones In this study, novel dihydro-6H-quinolin-5-ones were synthesized and evaluated for antimycobacterial activity. This showcases the potential biomedical applications of such compounds in treating tuberculosis (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).

Liquid Crystal Applications

New All-Aromatic Liquid Crystal Architectures This research explores the use of thiophene modifications in creating new liquid crystal materials, demonstrating the compound's utility in advanced material science (Zafiropoulos, Choi, Dingemans, Lin, & Samulski, 2008).

properties

IUPAC Name

N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c27-21(24-17-8-3-1-2-4-9-17)22(28)25-18-11-12-19-16(15-18)7-5-13-26(19)23(29)20-10-6-14-30-20/h6,10-12,14-15,17H,1-5,7-9,13H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSIUQGISZJGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

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